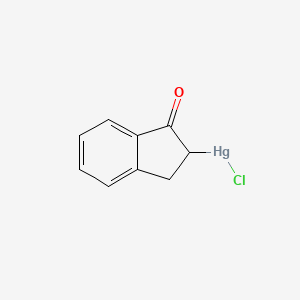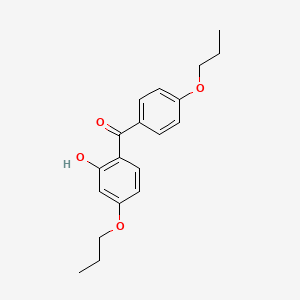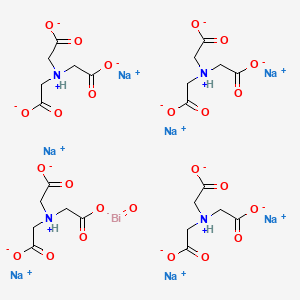
Bismuth sodium triglycollamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth sodium triglycollamate, also known as nitrilotriacetic acid bismuth complex sodium salt, is a compound with the molecular formula C24H28BiN4Na7O25. It is known for its therapeutic applications, particularly in systemic bismuth therapy. This compound is effective in treating conditions such as lupus erythematosus and has been used in various biomedical applications .
Vorbereitungsmethoden
Bismuth sodium triglycollamate can be synthesized through several methods. One common synthetic route involves the reaction of nitrilotriacetic acid with bismuth nitrate in the presence of sodium hydroxide. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired complex. Industrial production methods often involve large-scale reactions in aqueous solutions, followed by purification steps to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Bismuth sodium triglycollamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield bismuth oxides, while reduction reactions can produce bismuth metal .
Wissenschaftliche Forschungsanwendungen
Bismuth sodium triglycollamate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical techniques. In biology and medicine, it has been studied for its therapeutic effects, particularly in treating gastrointestinal disorders and infections caused by Helicobacter pylori. Additionally, it has applications in industry, such as in the production of bismuth-based materials for electronic and optical devices .
Wirkmechanismus
The mechanism of action of bismuth sodium triglycollamate involves several molecular targets and pathways. It is known to inhibit various enzymes produced by pathogens, such as urease and catalase, which are essential for their survival. Additionally, it disrupts the intracellular iron metabolism and reduces the adhesion of pathogens to host cells. These actions collectively contribute to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Bismuth sodium triglycollamate can be compared with other bismuth-based compounds, such as bismuth subsalicylate and bismuth oxychloride. While all these compounds share similar therapeutic properties, this compound is unique in its specific molecular structure and the range of applications it offers. Other similar compounds include bismuth nitrate and bismuth citrate, which also have therapeutic uses but differ in their chemical properties and mechanisms of action .
Eigenschaften
CAS-Nummer |
5798-43-6 |
|---|---|
Molekularformel |
C24H28BiN4Na7O25 |
Molekulargewicht |
1142.4 g/mol |
IUPAC-Name |
heptasodium;2-[bis(carboxylatomethyl)azaniumyl]acetate;2-[carboxylatomethyl-(2-oxo-2-oxobismuthanyloxyethyl)azaniumyl]acetate |
InChI |
InChI=1S/4C6H9NO6.Bi.7Na.O/c4*8-4(9)1-7(2-5(10)11)3-6(12)13;;;;;;;;;/h4*1-3H2,(H,8,9)(H,10,11)(H,12,13);;;;;;;;;/q;;;;8*+1;/p-8 |
InChI-Schlüssel |
HCMDBCQMTCRYHB-UHFFFAOYSA-F |
Kanonische SMILES |
C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)O[Bi]=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


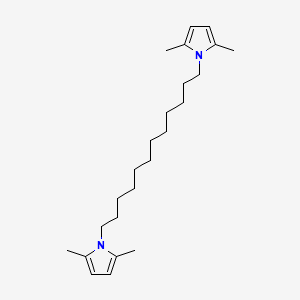
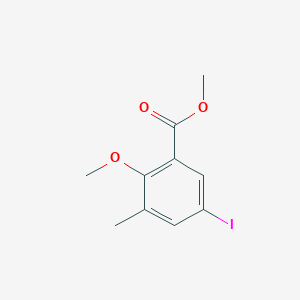
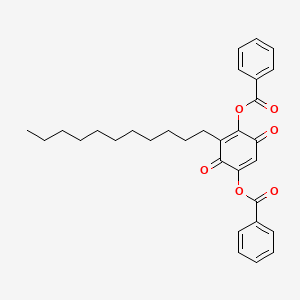
![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
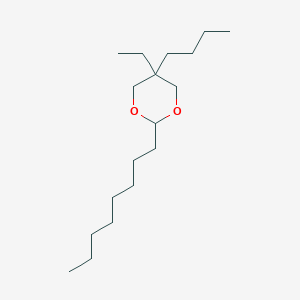

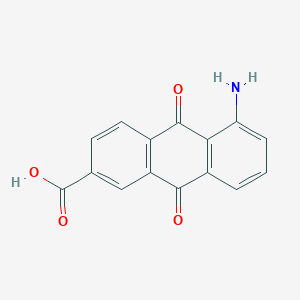
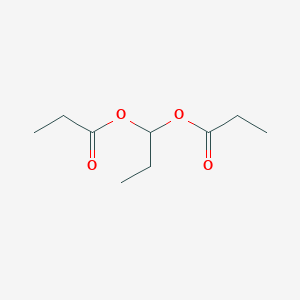
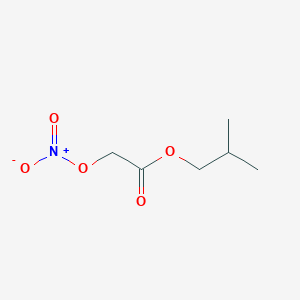
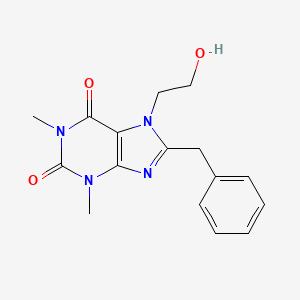
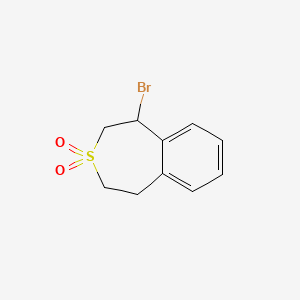
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
